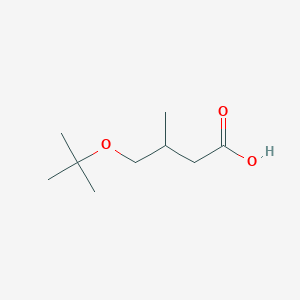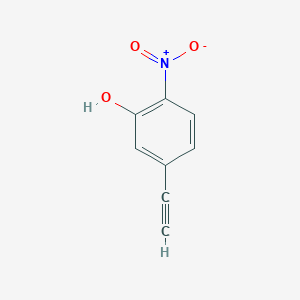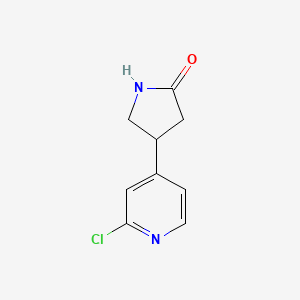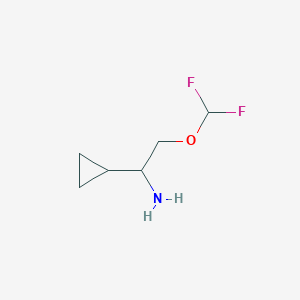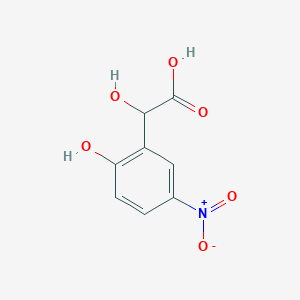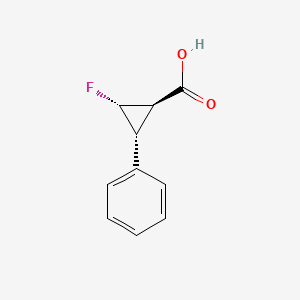
rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid is a chiral compound with significant interest in the field of organic chemistry. This compound features a cyclopropane ring substituted with a fluoro group and a phenyl group, making it a valuable molecule for various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically include the use of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
In an industrial setting, the production of rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound can be used in the development of enzyme inhibitors and as a probe for studying biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluoro and phenyl groups contribute to the compound’s binding affinity and selectivity for these targets. The cyclopropane ring provides conformational rigidity, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid: can be compared with other cyclopropane derivatives, such as:
Uniqueness
The presence of the fluoro group in rac-(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid imparts unique electronic and steric properties, making it distinct from its chloro and bromo analogs. These properties can influence the compound’s reactivity and interactions with biological targets, highlighting its potential for specialized applications.
Properties
Molecular Formula |
C10H9FO2 |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
(1R,2S,3R)-2-fluoro-3-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9FO2/c11-9-7(8(9)10(12)13)6-4-2-1-3-5-6/h1-5,7-9H,(H,12,13)/t7-,8-,9-/m0/s1 |
InChI Key |
PCGMTOGPUHMVAH-CIUDSAMLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H]([C@H]2F)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


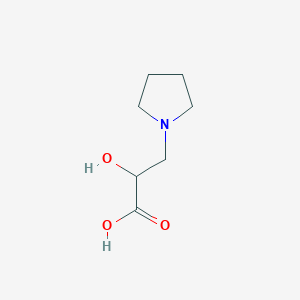
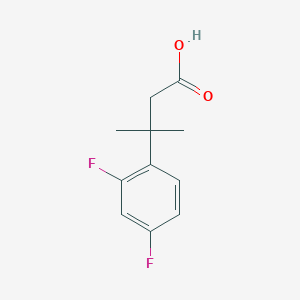
![4-Aminobicyclo[3.1.0]hexane-1-carboxylicacidhydrochloride](/img/structure/B15322033.png)
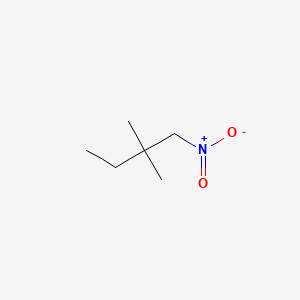
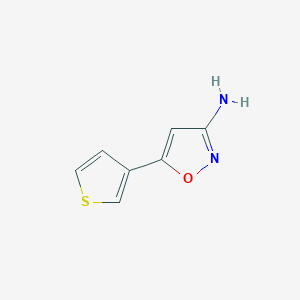
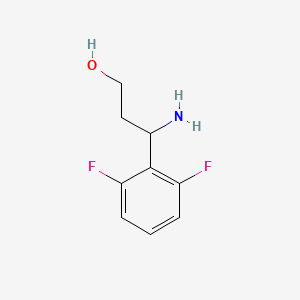
![tert-butyl(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B15322062.png)
